molecular formula C19H18ClN3O2 B277190 N-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B277190
M. Wt: 355.8 g/mol
InChI Key: KNXDBLFNXZVEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound with potential biological activity. It is commonly known as CMPOB and belongs to the family of oxadiazole derivatives. CMPOB has been studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of CMPOB is not fully understood. However, it has been suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in neuronal cells. It has also been shown to modulate the expression of certain genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
CMPOB has been shown to have a potential neuroprotective effect against oxidative stress-induced damage in neuronal cells. It has also been shown to modulate the expression of certain genes involved in oxidative stress and inflammation. In addition, it has been suggested that CMPOB may have potential anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of CMPOB is its potential neuroprotective effect against oxidative stress-induced damage in neuronal cells. This makes it a promising candidate for the development of new treatments for neurodegenerative diseases. However, one limitation of CMPOB is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on CMPOB. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to fully understand the mechanism of action of CMPOB and its potential effects on other physiological systems.

Synthesis Methods

The synthesis of CMPOB involves the reaction of 3-chloro-4-methylphenylamine with 3-phenyl-1,2,4-oxadiazol-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then reacted with butanoyl chloride to yield CMPOB.

Scientific Research Applications

CMPOB has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a potential neuroprotective effect against oxidative stress-induced damage in neuronal cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C19H18ClN3O2/c1-13-10-11-15(12-16(13)20)21-17(24)8-5-9-18-22-19(23-25-18)14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,21,24)

InChI Key

KNXDBLFNXZVEQH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)Cl

Origin of Product

United States

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